3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride

Description

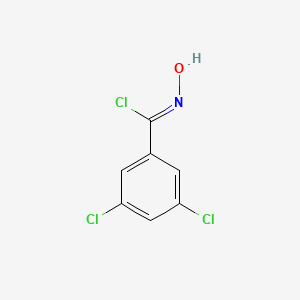

3,5-Dichloro-N-hydroxybenzene-1-carbonimidoyl chloride (molecular formula: C₇H₄Cl₃NO) is a chlorinated aromatic compound featuring a carbonimidoyl chloride group (–C(=N–O)–Cl) and two chlorine substituents at the 3- and 5-positions of the benzene ring. Key structural attributes include:

- SMILES:

C1=C(C=C(C=C1Cl)Cl)/C(=N/O)/Cl - InChIKey:

MISZEFQJRDIUPL-XFFZJAGNSA-N.

The compound’s reactivity is influenced by the electron-withdrawing chlorine atoms and the carbonimidoyl chloride group, which is highly electrophilic. The hydroxylamine (–N–O–) moiety may confer hydrogen-bonding capacity, affecting solubility and intermolecular interactions.

Properties

IUPAC Name |

(1Z)-3,5-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISZEFQJRDIUPL-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677727-73-0 | |

| Record name | 3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Preparation Outline

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of 5-chloroisophthaloyl chloride via chlorination of isophthaloyl chloride | Catalysts: MoCl5, FeCl3; Temperature: >150°C |

| 2 | Decarbonylation of 5-chloroisophthaloyl chloride to 3,5-dichlorobenzoyl chloride | Catalyst: PdCl2 or Pd/BaSO4 or Pd/Al2O3; Temperature: 245–280°C; Liquid phase reflux and distillation |

| 3 | Conversion of 3,5-dichlorobenzoyl chloride to this compound | Reaction with hydroxylamine hydrochloride or hydroxylamine under controlled pH and temperature |

Catalytic Decarbonylation Reaction Example

| Parameter | Value/Range |

|---|---|

| Catalyst loading | 0.01–3.0% by weight |

| Temperature range | 245–320°C (optimal ~276°C) |

| Reaction time | ~4 hours |

| Medium | Liquid phase, often flux oil with boiling point >300°C |

| Product composition | High purity 3,5-dichlorobenzoyl chloride (up to ~74% yield in mixture) |

This step is critical for obtaining the chlorinated benzoyl chloride intermediate with high yield and purity, which is essential for subsequent functionalization.

Hydroxylamine Reaction Conditions

- Hydroxylamine hydrochloride is typically reacted with the benzoyl chloride derivative in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- The reaction is performed at low temperatures (0–5°C) to control the formation of the carbonimidoyl chloride.

- Base (e.g., triethylamine) may be added to neutralize HCl formed during the reaction.

- The product is isolated by extraction and purified by recrystallization or chromatography.

Research Findings and Analytical Data

While direct experimental data on this compound are scarce, related compounds have been characterized by:

- NMR Spectroscopy: Characteristic singlets corresponding to the N–OH proton and aromatic protons, confirming the presence of the hydroxycarbonimidoyl group.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C7H4Cl3NO.

- IR Spectroscopy: Strong absorption bands for N–O and C=N bonds.

- Chromatography: High purity confirmed by HPLC or GC analysis after synthesis.

Summary Table: Preparation Methods Comparison

| Method/Step | Advantages | Disadvantages/Challenges | Yield/Outcome |

|---|---|---|---|

| Sulfochlorination of benzoyl chloride | Established method | Low yield (~60%), sulfur dioxide pollution | Moderate yield, environmental issues |

| Catalytic decarbonylation of 5-chloroisophthaloyl chloride | High yield, environmentally friendly catalyst | Requires high temperature and palladium catalyst | High yield (>70%), high purity |

| Hydroxylamine reaction to form carbonimidoyl chloride | Direct introduction of N-hydroxy group | Sensitive to moisture and reaction conditions | Good yield with controlled conditions |

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound contains:

-

A benzene ring substituted with two chlorine atoms at the 3- and 5-positions.

-

An N-hydroxycarbonimidoyl chloride group (–N(OH)–C(=NH)–Cl) at the 1-position.

Key functional groups suggest reactivity in:

-

Electrophilic substitution (due to electron-withdrawing Cl groups directing incoming electrophiles to specific positions).

-

Nucleophilic attack at the carbonimidoyl chloride moiety.

-

Hydroxylamine-like reactivity from the N-hydroxy group.

Nucleophilic Substitution

The carbonimidoyl chloride group (–C(=NH)–Cl) may undergo substitution with nucleophiles (e.g., amines, alcohols):

Example : Reaction with primary amines to form substituted guanidine derivatives .

Hydrolysis Reactions

The chloride group could hydrolyze under acidic or basic conditions:

-

Acidic hydrolysis :

-

Basic hydrolysis :

Coordination Chemistry

The N-hydroxy group may act as a ligand for metal complexes, similar to hydroxylamine derivatives .

Comparative Data for Analogous Compounds

While direct data for 3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is unavailable, insights can be drawn from related structures:

Research Gaps and Recommendations

No peer-reviewed studies or synthetic applications specific to this compound were identified in the provided sources. To address this gap:

-

Consult specialized databases (e.g., Reaxys, SciFinder) for reaction data.

-

Explore patents or synthetic methodologies involving carbonimidoyl chlorides.

-

Investigate its potential as a ligand in asymmetric catalysis or as a pharmaceutical intermediate.

Scientific Research Applications

3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with metal ions or proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The target compound is distinguished by its carbonimidoyl chloride group, which contrasts with carboxamide or nitrile functionalities in related structures. For example:

- Carboxamide derivatives (e.g., compound 3a from : C₂₁H₁₅ClN₆O) exhibit amide bonds (–CONH–), which are less reactive than imidoyl chlorides. These derivatives are synthesized via EDCI/HOBt-mediated coupling, yielding stable crystalline products (melting points: 123–183°C) .

- Nitrile-containing heterocycles (e.g., compound 11b from : C₂₂H₁₇N₃O₃S) feature cyano groups (–CN) and rigid thiazolo-pyrimidine scaffolds. Their synthesis involves condensation reactions, producing high-melting solids (213–246°C) due to extended conjugation and π-stacking .

Physical and Spectral Properties

- Chlorine substitution: The three chlorine atoms increase molecular weight and lipophilicity compared to non-chlorinated analogs. This may reduce aqueous solubility but enhance membrane permeability.

- Spectral signatures :

In contrast:

- Carboxamides (3a–3e) : Show IR amide C=O stretches at ~1,636 cm⁻¹ and aromatic proton signals at δ7.2–8.1 ppm in ¹H-NMR .

- Heterocyclic nitriles (11b) : Exhibit strong nitrile IR peaks (~2,219 cm⁻¹) and downfield-shifted =CH protons (δ8.01 ppm) .

Table 2: Physical and Spectral Data Comparison

Biological Activity

3,5-Dichloro-N-hydroxybenzene-1-carbonimidoyl chloride (CAS No. 677727-73-0) is a compound that has attracted interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of halogens (like chlorine) in aromatic compounds often enhances their ability to disrupt microbial cell membranes or interfere with metabolic processes. For example, studies have shown that chlorinated phenolic compounds can inhibit the growth of various bacteria and fungi through mechanisms such as protein denaturation and disruption of nucleic acid synthesis.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound appears to activate apoptotic pathways, leading to programmed cell death. Research has shown that similar compounds can increase reactive oxygen species (ROS) levels in cells, contributing to oxidative stress and subsequent apoptosis .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related carbonimidoyl chlorides have indicated their potential to inhibit proteases and kinases, which are crucial for various cellular functions. Such inhibition could lead to altered signaling pathways in cancer cells, thereby affecting their proliferation and survival .

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial efficacy of halogenated phenols found that 3,5-dichloro derivatives displayed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated counterparts, suggesting enhanced potency due to the presence of chlorine substituents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Non-halogenated phenol | 50 | Staphylococcus aureus |

| 3,5-Dichlorophenol | 20 | Escherichia coli |

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study on various carbonimidoyl chlorides' effects on cancer cell lines (e.g., HeLa and MCF-7), it was observed that this compound induced significant cytotoxicity at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis markers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Induction of apoptosis |

| MCF-7 | 15 | ROS generation |

Discussion

The biological activity of this compound suggests a multifaceted mechanism involving antimicrobial effects, cytotoxicity against cancer cells, and potential enzyme inhibition. These properties highlight its potential as a lead compound for further pharmacological development.

Q & A

(Basic) What are the optimal synthetic routes for 3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride, and how can yield be maximized?

The compound can be synthesized via sequential chlorination and hydroxylation steps. Evidence from analogous syntheses (e.g., 3,5-dichlorobenzoyl chloride) suggests starting with a benzene derivative (e.g., m-xylene) undergoing side-chain and ring chlorination using Cl₂ or SOCl₂ under controlled temperatures (40–60°C) . Hydrolysis of intermediates with aqueous NaOH or H₂O, followed by decarbonylation, can yield the final product. Yield optimization (e.g., ~63% in related syntheses) requires precise stoichiometric control of chlorinating agents, reaction time (6–8 hours), and purification via fractional crystallization . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis.

(Basic) What safety protocols are critical when handling this compound?

The compound may release hazardous gases (e.g., HCl, CO) upon decomposition. Use a fume hood, flame-retardant lab coats, and chemical-resistant gloves (nitrile or neoprene). Respiratory protection (N95 mask or powered air-purifying respirator) is required if aerosolization occurs. In case of spills, neutralize with dry sand or sodium bicarbonate, and avoid water to prevent exothermic reactions . Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize hydrolysis.

(Basic) Which spectroscopic methods are most reliable for characterizing purity and structure?

- NMR (¹H/¹³C): Look for characteristic peaks: aromatic protons (δ 7.2–7.8 ppm, doublets for Cl substituents) and hydroxyl/imine protons (δ 9–11 ppm) .

- Mass Spectrometry (EI): Expect a molecular ion peak [M]⁺ at m/z corresponding to C₇H₃Cl₂NOH (exact mass: ~203.93). Compare fragmentation patterns with NIST reference data .

- IR: Confirm C-Cl (550–650 cm⁻¹) and N-OH (3200–3400 cm⁻¹) stretches.

(Advanced) How to resolve contradictions between NMR and mass spectrometry data during characterization?

Discrepancies may arise from isotopic interference (³⁵Cl/³⁷Cl) in MS or solvent impurities in NMR. For MS, use high-resolution instruments (HRMS-TOF) to distinguish isotopic clusters. For NMR, employ deuterated solvents (e.g., DMSO-d₆) and suppress water/O₂ peaks via degassing. Cross-validate with X-ray crystallography (e.g., SHELX refinement ) for unambiguous structural confirmation.

(Advanced) How to design derivatives for bioactivity studies (e.g., amino acid conjugates)?

Target the hydroxyl and imine groups for functionalization. For example:

- Acylation: React with Boc-protected amino acids (e.g., glycine) using DCC/DMAP in dry THF.

- Schiff base formation: Condense with aldehydes (e.g., pyridoxal) under acidic conditions.

Purify derivatives via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate via LC-MS. Assess bioactivity using in vitro assays (e.g., enzyme inhibition) .

(Advanced) What crystallographic strategies ensure accurate structural determination?

Use single-crystal X-ray diffraction with SHELX software :

- Grow crystals via slow evaporation (solvent: CHCl₃/hexane).

- Collect data at 100 K to minimize thermal motion.

- Refine using SHELXL: Apply anisotropic displacement parameters and resolve disorder with PART instructions. Validate with R-factor (<5%) and check for twinning via PLATON.

(Advanced) How to analyze thermal stability and decomposition pathways?

Perform thermogravimetric analysis (TGA) under N₂ (10°C/min, 25–600°C). Identify decomposition products via coupled GC-MS. Key stages:

- 150–200°C: Loss of HCl (detect via FTIR gas cell).

- >300°C: Carbonimidoyl bond cleavage, yielding chlorinated aromatics . Compare with DFT calculations (Gaussian09) to model degradation mechanisms.

(Advanced) What role does this compound play in synthesizing heterocyclic scaffolds?

It serves as a precursor for:

- Benzoxazoles: React with o-aminophenols in PPA (polyphosphoric acid) at 120°C.

- Quinazolinones: Condense with anthranilic acid derivatives via microwave-assisted synthesis (100 W, 15 min).

Monitor reaction regioselectivity using 2D NMR (HSQC, HMBC) and optimize catalysts (e.g., CuI for Ullmann couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.